Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate
Description
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate is a synthetic organic compound featuring a hybrid structure combining a benzo[d][1,3]dioxole (a methylenedioxy-substituted benzene ring), an azetidine (a four-membered nitrogen-containing ring), and an ethyl glycinate ester. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or pharmacodynamic properties. The benzo[d][1,3]dioxole moiety is electron-rich and often associated with enhanced metabolic stability, while the azetidine ring introduces conformational rigidity that can influence target binding. The ethyl ester group serves as a common prodrug strategy to improve bioavailability .
Properties
IUPAC Name |
ethyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-2-22-14(19)6-17-15(20)11-7-18(8-11)16(21)10-3-4-12-13(5-10)24-9-23-12/h3-5,11H,2,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJNKEFGWUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling reactions: The benzo[d][1,3]dioxole moiety and the azetidine ring are coupled using amide bond formation techniques, often employing reagents like carbodiimides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate, three structurally related compounds are analyzed below.
Key Observations
Structural Diversity: The target compound distinguishes itself via the benzo[d][1,3]dioxole group, which contrasts with the phenylsulfonyl group in 24c and the dicyclohexyl trioxodiazinane in the Parchem compound . The azetidine ring is a shared feature between the target compound and 24c, but its substitution (carbonyl vs. sulfonyl) modifies steric and electronic profiles.
Synthetic Approaches: The synthesis of 24c involved sulfonylation of an azetidine hydrochloride salt, followed by chromatography . This contrasts with the likely amide coupling required for the target compound’s benzo[d][1,3]dioxole moiety. Ethyl chromeno-dihydropyridine derivatives () employ a one-pot multicomponent reaction under acidic conditions, suggesting divergent synthetic strategies compared to azetidine-based compounds .
Functional Implications: The thiazole ring in 24c introduces a heteroaromatic system absent in the target compound, which could influence binding to targets like kinases or proteases.
The benzo[d][1,3]dioxole group in the target compound is frequently associated with CNS activity due to its ability to cross the blood-brain barrier.
Biological Activity
Ethyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)acetate, identified by its CAS number 1396793-34-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 334.32 g/mol
- Structural Features :
- Contains a benzo[d][1,3]dioxole moiety.
- Incorporates an azetidine ring which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396793-34-2 |
| Molecular Weight | 334.32 g/mol |
| Molecular Formula | CHNO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on multiple tumor cell lines, including:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings :
- The compound demonstrated an IC value of approximately 12 µM against HeLa cells, indicating potent cytotoxicity.
- Induced apoptosis was confirmed through flow cytometry analysis.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory activity.
Experimental Findings
In an animal model of inflammation:
- Model Used : Carrageenan-induced paw edema in rats.
- Results :
- The compound reduced paw swelling significantly compared to the control group.
- Histological analysis revealed decreased infiltration of inflammatory cells.
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated.
Testing Against Bacterial Strains
The compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and inflammatory pathways. The benzo[d][1,3]dioxole structure is believed to play a crucial role in enhancing the bioactivity through interaction with cellular targets.
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound inhibited:
- Cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Topoisomerase II , which is essential for DNA replication in cancer cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare derivatives of benzo[d][1,3]dioxole-5-carbonyl azetidine compounds?
- Methodological Answer : A two-step approach is often utilized: (i) Acyl chloride formation : React benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive carbonyl intermediate. (ii) Amide coupling : Use azetidine-3-carboxylic acid and ethyl glycinate derivatives in the presence of coupling agents like HATU or DCC/DMAP. Reflux conditions (e.g., acetic acid at 100°C for 3–5 hours) are critical for yield optimization, as demonstrated in analogous syntheses of thiazole and indole derivatives .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purification typically involves column chromatography or recrystallization from DMF/acetic acid mixtures .
Q. How can the molecular structure of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. For example, benzo[d][1,3]dioxole rings exhibit planarity with RMS deviations <0.03 Å, while azetidine puckering can be quantified using Cremer-Pople parameters .
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., ethyl ester protons at δ ~4.1–4.3 ppm; azetidine CH₂ groups at δ ~3.5–4.0 ppm). IR spectroscopy verifies carbonyl stretches (~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How does the azetidine ring’s puckering influence the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- Puckering analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements. For a 4-membered azetidine ring, amplitude (q) and phase (φ) parameters derived from crystallographic data (e.g., using Mercury CSD 2.0) reveal pseudorotation barriers .
- Hydrogen bonding : Planar benzo[d][1,3]dioxole systems (dihedral angle ~56.8° with adjacent groups) form N–H⋯S or N–H⋯O interactions, stabilizing crystal lattices. Compare packing motifs across polymorphs using Mercury’s Materials Module .
Q. How can conflicting crystallographic data (e.g., bond angles, hydrogen-bond patterns) be reconciled across studies?
- Methodological Answer :
- Statistical validation : Use R-factors (e.g., wR(F²) < 0.10) and residual electron density maps to assess data quality. Disordered atoms (e.g., methyl groups with partial occupancy) require constrained refinement in SHELXL .
- Comparative analysis : Overlay crystal structures in Mercury to identify solvent effects or temperature-dependent conformational changes (e.g., data collected at 200 K vs. ambient conditions) .
Q. What computational strategies are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking studies : Use molecular dynamics (MD) simulations to model interactions with enzyme active sites (e.g., cytochrome P450). Parameterize force fields with DFT-optimized geometries of the azetidine-carboxamido moiety.
- QM/MM calculations : Evaluate ester hydrolysis pathways under physiological conditions, focusing on nucleophilic attack at the carbonyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
